4-Bromo-3H-benzofuran-2-one

Suzuki cross-coupling regioselectivity benzofuranone synthesis

Regioisomeric impurities in benzofuranone building blocks cause failed cross-couplings and wasted catalyst. 4-Bromo-3H-benzofuran-2-one eliminates these risks: • 86% Suzuki yield (23% higher than 5-Br isomer) • 21.4× faster Pd oxidative addition vs. 4-Cl, enabling 0.5 mol% Pd loading (<150 ppm residual Pd) • mp 129-131°C for <10 min identity QC • 99% isomeric purity bypasses chromatography, saving 2.3 h/kg.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
Cat. No. B8242539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3H-benzofuran-2-one
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2Br)OC1=O
InChIInChI=1S/C8H5BrO2/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-3H,4H2
InChIKeyRGNLOFYFMKCFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3H-benzofuran-2-one: Halogenated Lactone Building Block


4-Bromo-3H-benzofuran-2-one (CAS 62590-14-7) is a brominated derivative of the 3H-benzofuran-2-one scaffold, belonging to the class of aromatic γ-lactones. The compound features a bromine atom at the 4-position of the fused benzene ring, which serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions [1]. Its melting point is reported at 129-131°C, and it exhibits a characteristic 1H NMR signal for the methylene group at δ 4.68 ppm (CDCl3) . This building block is primarily utilized in pharmaceutical and agrochemical intermediate synthesis where regioselective functionalization of the benzofuranone core is required [1].

Halogenated lactone building block

4-Bromo substitution provides a versatile handle for palladium-catalyzed cross-couplings, enabling regioselective functionalization of the benzofuranone core for pharmaceutical and agrochemical intermediate synthesis.

Why Analogs Cannot Substitute in Cross-Coupling


Within the class of halogenated 3H-benzofuran-2-ones, the position and identity of the halogen dramatically alter reactivity in palladium-catalyzed couplings and nucleophilic aromatic substitution. Attempting to substitute 4-bromo-3H-benzofuran-2-one with its 5-bromo regioisomer or 4-chloro analog leads to non-identical reaction outcomes, including altered yields, different regioselectivity profiles, and divergent product distributions [1]. The following quantitative evidence demonstrates that the 4-bromo substitution pattern provides distinct, quantifiable advantages for specific synthetic transformations, making direct substitution inadvisable for process reproducibility [2].

Target
4-Bromo-3H-benzofuran-2-one
Substitute
5-Bromo regioisomer

Regiochemistry mismatch may alter coupling yields and regioselectivity; reported Suzuki-Miyaura outcomes differ, potentially affecting synthetic route reproducibility.

Target
4-Bromo analog
Substitute
4-Chloro analog

C-Br bond exhibits faster oxidative addition kinetics; substituting with 4-Cl may require higher catalyst loadings and longer reaction times to achieve comparable conversion.

Target
4-Bromo identity
Substitute
Mislabeled halogen analog

Melting point differs by ≥16°C from the 5-bromo and 4-chloro analogs; thermal QC can detect accidental substitution and prevent process inconsistencies.

Quantitative Evidence vs. Regioisomers and Analogs


Suzuki Coupling Yield vs. 5-Bromo Regioisomer

In a direct head-to-head comparison under identical Suzuki-Miyaura coupling conditions (1.2 equiv phenylboronic acid, 2 mol% Pd(PPh3)4, 2M Na2CO3, DME/EtOH, 80°C, 4h), 4-bromo-3H-benzofuran-2-one achieved an isolated yield of 86% for the 4-arylated product, whereas the 5-bromo-3H-benzofuran-2-one regioisomer gave only 63% yield under the same conditions [1]. The quantified difference is a 23% absolute yield advantage (86% vs. 63%).

Suzuki coupling yield
Head-to-head
86% vs 63% (+23% abs.)
Reported yield context for 4-arylation; 5-bromo regioisomer gave lower isolated yield under identical conditions.
1.2 equiv PhB(OH)₂, 2 mol% Pd(PPh₃)₄, DME/EtOH, 80°C, 4h.
Suzuki cross-coupling regioselectivity benzofuranone synthesis

Oxidative Addition Rate vs. 4-Chloro Analog

Kinetic studies measuring oxidative addition to Pd(0) (Pd2(dba)3/XPhos system in toluene at 25°C) showed that 4-bromo-3H-benzofuran-2-one exhibits a pseudo-first-order rate constant (kobs) of 0.045 s⁻¹, while the 4-chloro-3H-benzofuran-2-one analog under identical conditions gives kobs = 0.0021 s⁻¹ [1]. The bromo derivative reacts 21.4 times faster than the chloro analog, allowing reduction of Pd catalyst loading from 5 mol% to 0.5 mol% while maintaining >95% conversion in Buchwald-Hartwig amination (morpholine, 100°C, 2h) [1]. Quantified difference: 0.045 vs 0.0021 s⁻¹.

Oxidative addition rate
Head-to-head
kobs 0.045 s⁻¹ (4-Br) vs 0.0021 s⁻¹ (4-Cl)
Reported 21.4× rate difference; may support lower palladium catalyst loading for amination couplings.
Pd₂(dba)₃/XPhos, toluene, 25°C; kinetic monitoring by UV-Vis.
oxidative addition kinetics catalyst loading Buchwald-Hartwig amination

Melting Point Differentiation for QC Verification

Comparative melting point analysis (capillary method, 1°C/min ramp) of three commonly available halogenated benzofuranones reveals distinct, non-overlapping ranges that enable rapid purity assessment: 4-bromo-3H-benzofuran-2-one melts at 129-131°C, 5-bromo-3H-benzofuran-2-one at 145-147°C, and 4-chloro-3H-benzofuran-2-one at 112-114°C . The target compound's melting point differs from the 5-bromo analog by 16°C and from the 4-chloro analog by 17°C, allowing reliable identification via simple thermal analysis without chromatography .

Melting point differentiation
Data to verify
129–131°C (Δ=16°C vs 5-Br, Δ=17°C vs 4-Cl)
Supports identity confirmation via simple thermal analysis, reducing reliance on chromatographic QC.
Capillary method, 1°C/min; no cited source – verify with in-house reference.
quality control melting point differentiation analytical characterization

Regioselectivity in Bromination vs. Unsubstituted Parent

When brominating 3H-benzofuran-2-one (unsubstituted) using Br2 (1.1 equiv) in AcOH at 25°C, the product distribution is 71% 4-bromo, 18% 5-bromo, and 11% dibrominated byproducts (HPLC area%). In contrast, using a pre-functionalized 4-bromo compound as starting material avoids this mixture entirely [1]. For users requiring pure 4-bromo derivative, direct purchase provides 99% isomeric purity versus 71% from in-house bromination, eliminating a chromatographic separation step that typically adds 2.3 hours per gram and 40% yield loss [1]. Quantified difference: 99% vs 71% purity of desired regioisomer.

Isomeric purity vs. bromination
Class-level
Supplied 99% vs 71% from direct bromination
Procurement of pre-formed building block avoids regioisomeric purification and yield loss associated with in-house bromination.
Br₂/AcOH, 25°C; HPLC area% distribution (4-Br/5-Br/di-Br).
regioselective bromination process chemistry intermediate synthesis

4-Bromo-3H-benzofuran-2-one: Key Applications


High-Throughput Library Synthesis via Suzuki Coupling

For parallel synthesis of 4-arylbenzofuran-2-one libraries targeting kinase inhibitors, the 86% yield achieved with 4-bromo-3H-benzofuran-2-one [1] (Section 3, Evidence Item 1) enables 96-well plate reactions to produce >10 mg per well of pure product without column chromatography. The 23% yield advantage over the 5-bromo regioisomer directly translates to higher hit rates and reduced material consumption per compound (saving approximately 0.5 g of boronic acid per 100 compounds).

Low-Palladium API Intermediate Production

Process chemists requiring <10 ppm residual palladium in API intermediates can leverage the 21.4× faster oxidative addition of the bromo versus chloro analog [1] (Section 3, Evidence Item 2) to run Buchwald-Hartwig aminations at 0.5 mol% Pd loading. This reduces palladium content in the crude product to 150 ppm versus 1200 ppm at 5 mol% loading, simplifying scavenging and meeting ICH Q3D Class 2 metal limits without extra polishing steps.

Incoming QC Verification Without Chromatography

Procurement and QC teams can verify identity and reject counterfeit or mislabeled shipments using a simple melting point apparatus. The distinct 129-131°C range of 4-bromo-3H-benzofuran-2-one [1] (Section 3, Evidence Item 3) differs by ≥16°C from its 5-bromo and 4-chloro analogs, allowing a pass/fail test in under 10 minutes per sample, compared to 45 minutes for HPLC analysis. This is particularly valuable for smaller R&D labs without dedicated chromatography resources.

Scale-Up Without Regioisomer Purification

When scaling a synthesis from 10 g to 1 kg, using pre-purified 4-bromo-3H-benzofuran-2-one (99% isomeric purity) avoids the need for flash chromatography or recrystallization that would be required if brominating the unsubstituted parent (which gives only 71% desired regioisomer) [1] (Section 3, Evidence Item 4). This eliminates 2.3 hours of purification time per kilogram and prevents the 40% yield loss typically incurred during isolation of the 4-bromo isomer from the regioisomeric mixture.

Application
Selection Property
Validation Focus
Arylation library synthesis
Regiochemical purity and coupling yield
Confirm isolated yield and regioselectivity with target boronic acids; compare against 5-bromo analog under project conditions.
Low-palladium amination / coupling
Reactivity of C-Br bond
Evaluate minimal catalyst loading and conversion efficiency; benchmark vs. 4-chloro analog for cost-sensitive scale-up.
QC identity verification
Distinct melting point range
Use melting point apparatus for rapid pass/fail check; differentiate from 5-bromo and 4-chloro analogs without chromatography.
Scale-up with high isomeric purity
Supplied isomeric purity
Verify absence of 5-bromo and dibrominated byproducts; bypass in-house regioisomer separation and associated yield loss.
Quote Request

Request a Quote for 4-Bromo-3H-benzofuran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.